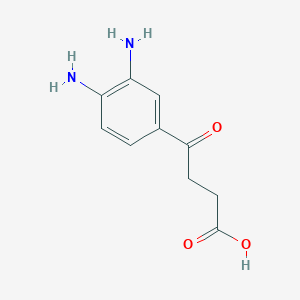4-(3,4-Diaminophenyl)-4-oxobutanoic acid
CAS No.: 56436-27-2
Cat. No.: VC3060632
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56436-27-2 |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 4-(3,4-diaminophenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C10H12N2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4,11-12H2,(H,14,15) |
| Standard InChI Key | KFNXPDQQODLPLC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)CCC(=O)O)N)N |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)CCC(=O)O)N)N |
Introduction
Chemical Identity and Structure
Basic Information
4-(3,4-Diaminophenyl)-4-oxobutanoic acid is characterized by a benzoyl moiety linked to a butanoic acid chain, with two amino groups at positions 3 and 4 on the phenyl ring. This arrangement of functional groups creates a molecule with multiple reactive sites and potential biological activity.
Structural Features
The compound contains several key functional groups that define its chemical behavior:
-
Two amino (-NH2) groups at positions 3 and 4 on the phenyl ring
-
A ketone (C=O) group connecting the phenyl ring to the butanoic acid chain
-
A carboxylic acid (-COOH) group at the terminal position of the butanoic acid chain
This combination of functional groups allows for multiple hydrogen bonding opportunities, making it potentially useful in molecular recognition and drug development contexts.
Physical and Chemical Properties
Physicochemical Characteristics
Based on structural analysis and comparison with similar compounds, 4-(3,4-Diaminophenyl)-4-oxobutanoic acid is expected to demonstrate the following properties:
Spectroscopic Properties
While specific spectroscopic data for 4-(3,4-Diaminophenyl)-4-oxobutanoic acid is limited in the available literature, its spectral characteristics can be reasonably predicted based on structural features:
NMR Spectroscopy
In 1H NMR (DMSO-d6), characteristic signals would likely include:
-
Amino protons (NH2): δ 5.2-6.5 ppm (broad signals)
-
Aromatic protons: δ 6.5-7.5 ppm
-
Methylene protons adjacent to ketone: δ 2.8-3.2 ppm
-
Methylene protons adjacent to carboxylic acid: δ 2.4-2.6 ppm
-
Carboxylic acid proton: δ 12.0-13.0 ppm (broad signal)
IR Spectroscopy
Expected major IR absorption bands:
-
N-H stretching: 3300-3500 cm-1
-
C=O stretching (ketone): 1670-1690 cm-1
-
C=O stretching (carboxylic acid): 1700-1720 cm-1
-
O-H stretching (carboxylic acid): 2500-3000 cm-1 (broad)
-
C-N stretching: 1280-1350 cm-1
Synthesis and Preparation Methods
Friedel-Crafts Acylation Approach
A viable synthetic route could involve Friedel-Crafts acylation of 3,4-diaminobenzene with succinic anhydride:
-
Protection of the amino groups
-
Acylation with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3)
-
Deprotection of the amino groups
Reduction of Nitro Precursors
Another potential approach involves:
-
Synthesis of 4-(3,4-dinitrophenyl)-4-oxobutanoic acid through acylation of 3,4-dinitrobenzene
-
Selective reduction of the nitro groups to amino groups using reducing agents such as iron/HCl or catalytic hydrogenation
Challenges in Synthesis
The synthesis of 4-(3,4-Diaminophenyl)-4-oxobutanoic acid presents several challenges:
-
Selective protection/deprotection strategies may be necessary to prevent side reactions involving the amino groups
-
Potential for oxidation of the amino groups during synthesis and storage
-
Purification may be complicated by the presence of multiple functional groups with different polarities
Biological Activity and Applications
| Biological Activity | Hypothesis Based on |
|---|---|
| Antimicrobial properties | Similar compounds have shown activity against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory potential | Related aminophenyl compounds demonstrate inflammatory modulation |
| Enzyme inhibition | Oxobutanoic acid derivatives have shown phosphodiesterase inhibition potential |
| Antioxidant properties | Diaminophenyl groups can act as free radical scavengers |
Metabolic Considerations
The compound may undergo various metabolic transformations, including:
-
Oxidation of the amino groups
-
Conjugation of the carboxylic acid group
-
Reduction of the ketone functionality
Chemical Applications
Beyond biological applications, 4-(3,4-Diaminophenyl)-4-oxobutanoic acid has potential utility in:
-
Building block for organic synthesis
-
Precursor for polymers and materials with unique properties
-
Chelating agent for metal complexation
-
Component in dye synthesis due to the diaminophenyl structure
Comparative Analysis with Related Compounds
Structural Analogs
Functional Group Comparison
The positioning of the two amino groups at the 3,4-positions on the phenyl ring in 4-(3,4-Diaminophenyl)-4-oxobutanoic acid creates unique electronic and steric properties compared to its analogs:
-
Enhanced electron donation to the aromatic system
-
Modified reactivity of the ketone group
-
Different hydrogen bonding patterns
-
Potential for chelation through the vicinal amino groups
Analytical Methods for Identification and Characterization
Chromatographic Techniques
For isolation and characterization of 4-(3,4-Diaminophenyl)-4-oxobutanoic acid, the following methods would be suitable:
HPLC Analysis
Recommended parameters based on similar compounds:
-
Column: C18 (4.6 × 250 mm)
-
Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
-
Detection: UV at 254 nm and 280 nm
-
Flow rate: 1.0 mL/min
TLC Analysis
-
Stationary phase: Silica gel
-
Mobile phase: Ethyl acetate/hexane (1:1) or ethyl acetate/methanol/acetic acid (80:15:5)
-
Visualization: UV light at 254 nm; ninhydrin for amino group detection
Mass Spectrometry
Expected mass spectral patterns would include:
-
Molecular ion peak at m/z 208 [M]+
-
Fragment ions reflecting cleavage of the butanoic acid chain
-
Loss of water from the carboxylic acid group (m/z 190)
-
Fragments resulting from cleavage between the ketone and phenyl ring
Research Gaps and Future Directions
Current Knowledge Limitations
The available literature reveals several gaps in our understanding of 4-(3,4-Diaminophenyl)-4-oxobutanoic acid:
-
Limited comprehensive physical and chemical characterization data
-
Insufficient information on optimized synthesis routes
-
Lack of detailed biological activity studies
-
Incomplete toxicological profile
Promising Research Avenues
Future research on 4-(3,4-Diaminophenyl)-4-oxobutanoic acid could focus on:
-
Development of efficient and selective synthetic pathways
-
Comprehensive structural characterization using advanced spectroscopic techniques
-
Evaluation of potential biological activities, particularly antimicrobial and enzyme inhibition properties
-
Investigation of its application as a building block for more complex molecules
-
Exploration of metal complexation properties due to the vicinal diamino groups
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume